molecular formula C8H15NO B8705587 2,2,6-Trimethyl-piperidin-4-one

2,2,6-Trimethyl-piperidin-4-one

Cat. No. B8705587
M. Wt: 141.21 g/mol
InChI Key: ZFCLAKPTEFRHMA-UHFFFAOYSA-N
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Patent
US07615562B2

Procedure details

A solution of 2,2,6-trimethyl-piperidin-4-one (790 mg, 5.6 mmol) in 23 ml of MeOH was treated with ammonium acetate (4.6 g, 56.0 mmol) and sodium cyanoborohydride (0.27 g, 3.9 mmol). This mixture was stirred at room temperature for 24 hours. Afterwards 5 ml 1N-HCl were added and stirring continued for 20 minutes. For extraction with EtOAc the solution was basified with 40% NaOH. The crude was purified by chromatography on silicagel (DCM/MeOH/ammonia:6/4/0.4). Yield: 0.39 g (49%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=O)[CH2:5][CH:4]([CH3:9])[NH:3]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+].Cl>CO>[CH3:1][C:2]1([CH3:10])[CH2:7][CH:6]([NH2:17])[CH2:5][CH:4]([CH3:9])[NH:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
CC1(NC(CC(C1)=O)C)C
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.27 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
For extraction with EtOAc the solution
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silicagel (DCM/MeOH/ammonia:6/4/0.4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1(NC(CC(C1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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